molecular formula C20H23N3O4S B2389457 ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate CAS No. 956785-51-6

ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate

Cat. No.: B2389457
CAS No.: 956785-51-6
M. Wt: 401.48
InChI Key: IGMOUVMIKURCBR-UHFFFAOYSA-N
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Description

ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often emphasizes efficiency, scalability, and adherence to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated derivatives .

Scientific Research Applications

ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-methylthiophene-3-carboxylate
  • Ethyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-propylthiophene-3-carboxylate

Uniqueness

ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-ethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-3-14-10-15(20(26)27-4-2)19(28-14)21-18(25)16-11-17(24)22-23(16)12-13-8-6-5-7-9-13/h5-10,16H,3-4,11-12H2,1-2H3,(H,21,25)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMOUVMIKURCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2CC(=O)NN2CC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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